molecular formula C9H5Cl2NS B1428854 2-Chloro-4-(2-chlorophenyl)thiazole CAS No. 42444-92-8

2-Chloro-4-(2-chlorophenyl)thiazole

Cat. No.: B1428854
CAS No.: 42444-92-8
M. Wt: 230.11 g/mol
InChI Key: HYDQSALAQIARMT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chlorophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 2 and 4 positions of the thiazole ring, as well as a chlorophenyl group at the 4 position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-chlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-chlorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-4-(2-chlorophenyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Chloro-4-phenylthiazole
  • 4-(2-Chlorophenyl)thiazole
  • 2,4-Dichlorothiazole

Comparison: Compared to these similar compounds, 2-Chloro-4-(2-chlorophenyl)thiazole exhibits unique properties due to the presence of both chlorine atoms and the chlorophenyl group. These structural features contribute to its enhanced biological activity and specificity. For instance, the dual chlorine substitution can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-chloro-4-(2-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDQSALAQIARMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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